3-cyclopentaneamido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
Descripción
3-cyclopentaneamido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide is a synthetic small molecule featuring a fused furopyridine core substituted with a 4-fluorophenyl group at position N-2 and a cyclopentaneamido moiety at position 2. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the cyclopentaneamido substituent introduces conformational flexibility compared to smaller cyclic analogs like cyclopropane derivatives .
Propiedades
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-13-7-9-14(10-8-13)23-20(26)18-17(16-15(27-18)6-3-11-22-16)24-19(25)12-4-1-2-5-12/h3,6-12H,1-2,4-5H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEZKMQOTQWHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-Cyclopentaneamido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure includes a furo[3,2-b]pyridine core, which is known for its diverse biological properties. The presence of the cyclopentane amide and fluorophenyl groups may influence its interaction with biological targets.
Cytotoxicity
Recent studies have indicated that derivatives of furo[3,2-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study analyzed the cytotoxicity of several furo[2,3-b]chromone derivatives and found that modifications to the chemical structure can enhance tumor selectivity and potency against cancer cells while sparing normal cells . This suggests that similar modifications in this compound could yield promising anticancer agents.
The mechanisms through which furo[3,2-b]pyridine derivatives exert their effects are still under investigation. However, it has been suggested that they may induce apoptosis in cancer cells through pathways involving caspase activation and morphological changes typical of apoptotic cells . The specific pathway for this compound remains to be elucidated.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. In studies involving related furo compounds, it was found that features such as molecular flexibility, lipophilicity, and the presence of specific functional groups significantly influenced cytotoxicity and selectivity towards tumor cells .
| Structural Feature | Impact on Activity |
|---|---|
| Cyclopentane Amido Group | Enhances solubility and binding |
| Fluorophenyl Substitution | Increases potency against cancer cells |
| Furo[3,2-b]pyridine Core | Essential for biological activity |
Case Studies
- Cytotoxicity Against Tumor Cell Lines : A study demonstrated that various furo derivatives showed selective cytotoxicity against oral squamous cell carcinoma. The most potent derivatives had specific structural modifications that enhanced their effectiveness compared to standard chemotherapeutics like doxorubicin .
- Apoptosis Induction : Another investigation into related compounds revealed that certain derivatives induced apoptosis in treated cells. The morphological changes observed were consistent with caspase-mediated pathways, indicating a potential mechanism for therapeutic action in cancer treatment .
Comparación Con Compuestos Similares
Table 1: Substituent Comparison of Furopyridine Carboxamides
Physicochemical and Pharmacokinetic Inferences
- Lipophilicity: The cyclopentaneamido group (logP ~2.5 estimated) may reduce hydrophobicity compared to trifluoroethylamino-substituted analogs (logP ~3.0) .
- Metabolic stability : The absence of a trifluoroethyl group (common in analogs) could decrease resistance to oxidative metabolism but improve solubility.
- Steric effects : The larger cyclopentane ring may hinder target binding compared to compact cyclopropane derivatives, though flexibility could enhance conformational adaptation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-cyclopentaneamido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide?
- The synthesis typically involves constructing the furo[3,2-b]pyridine core via cyclization of precursors such as substituted pyridines and furan derivatives. For example, 2-chloropyridine derivatives can react with functionalized furans under controlled thermal or catalytic conditions to form the fused heterocycle . Subsequent functionalization introduces the 4-fluorophenyl and cyclopentaneamido groups via amide coupling or nucleophilic substitution. Key reagents include carbodiimides (e.g., EDC/HOBt) for amidation and bases like NaH for deprotonation .
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra confirm substituent positions and stereochemistry, particularly for the cyclopentaneamido and fluorophenyl groups. Aromatic proton signals in the 6.5–8.5 ppm range and carbonyl carbons near 165–170 ppm are diagnostic .
- Mass Spectrometry (LC-MS/HRMS): Validates molecular weight and fragmentation patterns, with ESI+ often used for carboxamide derivatives .
- X-ray Crystallography: Resolves crystallographic packing and bond angles, critical for confirming the furopyridine core geometry .
Q. What are common functional group modifications explored for this scaffold?
- Oxidation/Reduction: The furopyridine core can undergo oxidation to introduce ketones or epoxides, while the carboxamide group may be reduced to amines using LiAlH₄ .
- Substitution Reactions: Halogenation (e.g., bromination at the pyridine ring) or sulfonation enables further derivatization for biological testing .
Advanced Research Questions
Q. How can computational methods optimize synthetic routes and predict reactivity?
- Quantum mechanical calculations (DFT) model reaction pathways, such as cyclization barriers or regioselectivity in amidation. Tools like Gaussian or ORCA predict transition states and intermediates, reducing trial-and-error in lab conditions .
- Molecular docking (AutoDock, Schrödinger) screens substituent effects on bioactivity, guiding rational design of analogs with enhanced target affinity .
Q. What strategies resolve contradictions in spectroscopic or bioactivity data?
- Dynamic NMR Experiments: Detect rotational barriers in amide bonds or conformational flexibility in the cyclopentane ring, which may explain split signals .
- Dose-Response Reproducibility: For bioactivity studies (e.g., kinase inhibition), ensure consistent assay conditions (pH, temperature) and validate via orthogonal methods (SPR, ITC) to rule out false positives .
Q. How are in vitro bioactivity assays designed for this compound?
- Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., furopyridine derivatives with known activity against EGFR or VEGFR) .
- Assay Protocol: Use ATP-competitive ELISA for kinase inhibition, with IC₅₀ determination via nonlinear regression. Include controls for non-specific binding (e.g., staurosporine) .
Methodological Considerations
Q. What solvent systems and catalysts improve yield in multi-step syntheses?
- Polar aprotic solvents (DMF, DMSO) enhance solubility during cyclization, while Pd/C or CuI catalyze cross-coupling for aryl group introductions .
- Microwave-assisted synthesis reduces reaction times for steps requiring high temperatures (e.g., 150°C for 30 minutes vs. 24 hours conventionally) .
Q. How do steric and electronic effects influence the compound’s reactivity?
- Steric hindrance from the cyclopentaneamido group may slow nucleophilic attacks at the carboxamide, requiring elevated temperatures for substitutions .
- Electron-withdrawing groups (e.g., fluorine on the phenyl ring) increase electrophilicity of the pyridine core, facilitating SNAr reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
